![molecular formula C9H9ClO4S B022823 甲基 2-[(氯磺酰)甲基]苯甲酸酯 CAS No. 103342-27-4](/img/structure/B22823.png)
甲基 2-[(氯磺酰)甲基]苯甲酸酯
描述
Synthesis Analysis
The synthesis of methyl 2-[(chlorosulfonyl)methyl]benzoate has been efficiently achieved through continuous-flow diazotization. This method involves the diazotization of methyl 2-aminobenzoate in a three-inlet flow reactor followed by chlorosulfonylation, demonstrating the potential to inhibit parallel side reactions significantly (Yu et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystal and molecular-electronic structure analyses. These studies have involved X-ray single crystal diffraction and ab initio quantum-chemical calculations, providing insights into the molecular arrangement and electronic properties of the compounds (Rublova et al., 2017).
Chemical Reactions and Properties
Methyl 2-[(chlorosulfonyl)methyl]benzoate undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. For instance, its reactivity with different aldehydes under Horner-Wadsworth-Emmons conditions has been investigated, revealing the formation of alkenylphosphonates as major products alongside the expected 1,2-disubstituted E-alkenes (Baird et al., 2011).
科学研究应用
Continuous-Flow Synthesis
Continuous-Flow Diazotization for Efficient Synthesis : Methyl 2-(chlorosulfonyl)benzoate has been synthesized efficiently using a continuous-flow diazotization process. This method significantly reduces side reactions like hydrolysis, even in the presence of high concentrations of hydrochloric acid, showcasing the compound's utility in improving reaction outcomes in flow chemistry. The process demonstrates a high throughput, with a mass flow rate of methyl 2-aminobenzoate at 4.58 kg/h, translating to an 18.45 kg/h throughput of diazonium salt solution, thus proving the method's efficiency and scalability (Yu et al., 2016).
Mechanistic Insights in Organic Chemistry
Mechanism of Carboxylic Ester Formation : The reaction mechanism involving Methyl 2-[(chlorosulfonyl)methyl]benzoate plays a pivotal role in understanding the formation of carboxylic esters from carboxylic sulfurous anhydrides. Research on this topic elucidates the intermediate formation of benzoic sulfurous mixed anhydrides and their subsequent decomposition, providing vital insights into the mechanistic pathways of ester formation in organic chemistry (Kobayashi & Kiritani, 1966).
Bioactive Precursor Applications
Synthesis and Applications as a Bioactive Precursor : Methyl 2-[(chlorosulfonyl)methyl]benzoate serves as a bioactive precursor in the synthesis of compounds with various pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold and a versatile substrate in the preparation of medical products highlights its significance in the pharmaceutical industry, offering a pathway for the discovery of new bioactive molecules (Farooq & Ngaini, 2019).
Catalytic Reduction Studies
In Situ Study on Catalytic Reduction : Research involving the reduction of methyl benzoate and benzoic acid on a yttrium oxide catalyst has provided valuable information on the surface chemistry and the role of methyl 2-[(chlorosulfonyl)methyl]benzoate in catalytic processes. The study offers insights into how benzoic acid and esters are reduced to benzaldehyde via surface intermediates, with implications for catalysis and synthetic methodology development (King & Strojny, 1982).
Material Science and Engineering
Crystal Engineering and Phase Transition : Methyl 2-[(chlorosulfonyl)methyl]benzoate's derivatives have been studied for their unique crystallization behaviors under high pressure, revealing phase transitions that are crucial for crystal engineering and materials science. The research demonstrates how changes in molecular conformation and packing efficiency can be induced by pressure, serving as a tool for designing materials with specific properties (Johnstone et al., 2010).
安全和危害
属性
IUPAC Name |
methyl 2-(chlorosulfonylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNIVKJHYLMSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(chlorosulfonyl)methyl]benzoate | |
CAS RN |
103342-27-4 | |
| Record name | methyl 2-[(chlorosulfonyl)methyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)
![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)
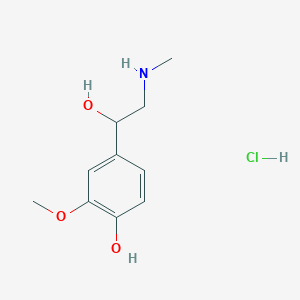
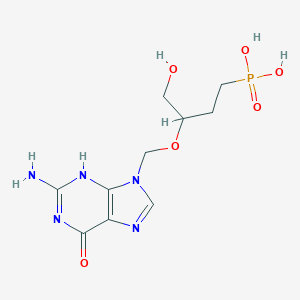


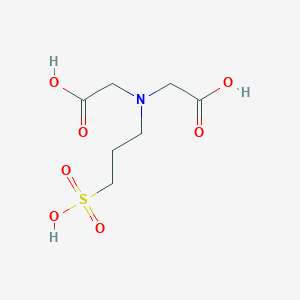

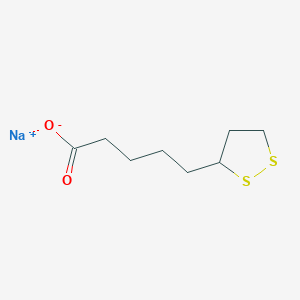

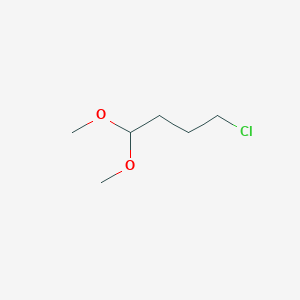

![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)